molecular formula C₂₀H₃₈N₂O₄S B1140122 N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt CAS No. 38130-86-8

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt

Cat. No.: B1140122
CAS No.: 38130-86-8
M. Wt: 402.59
InChI Key:
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Description

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₃₈N₂O₄S and its molecular weight is 402.59. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Detoxification

N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is involved in the metabolic detoxification of harmful substances. Research has shown its formation from the metabolism of 1-halogenopropanes in rats, suggesting its role in processing and eliminating toxic substances. These studies highlight its critical function in biochemical pathways related to detoxification and protection against chemical-induced damage (Barnsley, 1966).

Corrosion Inhibition

In the field of materials science, derivatives of N-Acetyl-S-(2-hydroxypropyl)cysteine have been explored as green chemical corrosion inhibitors. A study demonstrated that N-Acetyl-l-Cysteine and its derivatives significantly suppress corrosion in mild steel, offering an environmentally friendly alternative to traditional corrosion inhibitors. This application is particularly relevant in preventing material degradation in industrial settings (Fu et al., 2011).

Antioxidant and Anti-inflammatory Activities

Beyond its metabolic and industrial applications, N-Acetyl-S-(2-hydroxypropyl)cysteine and related compounds like N-acetylcysteine have been studied for their antioxidant and anti-inflammatory properties. These compounds are known to act as precursors to glutathione, a critical antioxidant in cellular defense mechanisms against oxidative stress. Research in this area supports the potential therapeutic applications of these compounds in diseases where oxidative stress and inflammation are underlying factors (Tardiolo et al., 2018).

Biomedical Applications

In biomedical research, this compound's derivatives have been evaluated for various therapeutic applications, including as mucolytic agents and in the management of conditions associated with oxidative stress and inflammation. This highlights the compound's versatility and potential in contributing to health and disease management strategies (Mokhtari et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves the reaction of N-acetylcysteine with 2-chloro-1-propanol in the presence of a base to form N-Acetyl-S-(2-hydroxypropyl)cysteine. This compound is then reacted with dicyclohexylcarbodiimide and N,N-dimethylaminopyridine in the presence of a base to form the dicyclohexylammonium salt of the final product.", "Starting Materials": [ "N-acetylcysteine", "2-chloro-1-propanol", "dicyclohexylcarbodiimide", "N,N-dimethylaminopyridine", "base" ], "Reaction": [ "N-acetylcysteine is reacted with 2-chloro-1-propanol in the presence of a base, such as sodium hydroxide, to form N-Acetyl-S-(2-hydroxypropyl)cysteine.", "N-Acetyl-S-(2-hydroxypropyl)cysteine is then reacted with dicyclohexylcarbodiimide and N,N-dimethylaminopyridine in the presence of a base, such as triethylamine, to form the dicyclohexylammonium salt of N-Acetyl-S-(2-hydroxypropyl)cysteine." ] }

CAS No.

38130-86-8

Molecular Formula

C₂₀H₃₈N₂O₄S

Molecular Weight

402.59

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1

SMILES

CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2

Synonyms

N-Acetyl-3-[(2-hydroxypropyl)thio]alanine Dicyclohexylammonium Salt;  N-Acetyl-S-(2-hydroxypropyl)-L-cysteine Dicyclohexylammonium Salt;  S-(2-Hydroxypropyl)mercapturic Acid N-Cyclohexylcyclohexanamine Salt;  HPMA Dicyclohexylammonium Salt; 

Origin of Product

United States

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